Methyl 3-oxo-2-tetradecanoyloctadecanoate
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Overview
Description
Methyl 3-oxo-2-tetradecanoyloctadecanoate is a complex organic compound with the molecular formula C33H62O4. It is a methyl ester derivative of a long-chain fatty acid, characterized by the presence of a ketone group at the third carbon position and a tetradecanoyl group at the second carbon position of the octadecanoate backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxo-2-tetradecanoyloctadecanoate typically involves esterification and ketonization reactions. One common method is the esterification of 3-oxo-2-tetradecanoyloctadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring high yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-2-tetradecanoyloctadecanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted esters.
Scientific Research Applications
Methyl 3-oxo-2-tetradecanoyloctadecanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.
Mechanism of Action
The mechanism of action of methyl 3-oxo-2-tetradecanoyloctadecanoate involves its interaction with specific molecular targets and pathways. The ketone group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The ester group can undergo hydrolysis, releasing the active fatty acid, which can then interact with lipid metabolism enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxotetradecanoate: Similar structure but lacks the tetradecanoyl group.
Methyl 12-oxooctadecanoate: Similar structure but with the ketone group at a different position.
Methyl 3-oxovalerate: A shorter-chain analog with similar functional groups.
Uniqueness
Methyl 3-oxo-2-tetradecanoyloctadecanoate is unique due to its long-chain structure and the presence of both a ketone and a tetradecanoyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
103576-47-2 |
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Molecular Formula |
C33H62O4 |
Molecular Weight |
522.8 g/mol |
IUPAC Name |
methyl 3-oxo-2-tetradecanoyloctadecanoate |
InChI |
InChI=1S/C33H62O4/c1-4-6-8-10-12-14-16-17-19-21-23-25-27-29-31(35)32(33(36)37-3)30(34)28-26-24-22-20-18-15-13-11-9-7-5-2/h32H,4-29H2,1-3H3 |
InChI Key |
FMYSWTLMSSCYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(=O)CCCCCCCCCCCCC)C(=O)OC |
Origin of Product |
United States |
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